molecular formula C9H18ClN3 B12227210 N,1-dipropylpyrazol-3-amine;hydrochloride

N,1-dipropylpyrazol-3-amine;hydrochloride

Cat. No.: B12227210
M. Wt: 203.71 g/mol
InChI Key: KIHDVDNLEHJRAN-UHFFFAOYSA-N
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Description

N,1-dipropylpyrazol-3-amine;hydrochloride is a chemical compound characterized by its pyrazole ring structure with an amine group at the 3-position and dipropyl groups at the N and 1 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,1-dipropylpyrazol-3-amine;hydrochloride typically involves the reaction of a pyrazole derivative with appropriate alkylating agents. One common method includes the alkylation of pyrazole with dipropylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N,1-dipropylpyrazol-3-amine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted pyrazole derivatives .

Scientific Research Applications

N,1-dipropylpyrazol-3-amine;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N,1-dipropylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,1-dipropylpyrazol-3-amine;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for certain applications compared to its analogs .

Properties

Molecular Formula

C9H18ClN3

Molecular Weight

203.71 g/mol

IUPAC Name

N,1-dipropylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C9H17N3.ClH/c1-3-6-10-9-5-8-12(11-9)7-4-2;/h5,8H,3-4,6-7H2,1-2H3,(H,10,11);1H

InChI Key

KIHDVDNLEHJRAN-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=NN(C=C1)CCC.Cl

Origin of Product

United States

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